Bienvenue dans la boutique en ligne BenchChem!

BMS-986122

β-arrestin recruitment μ-opioid receptor PAM potency

BMS-986122 is the prototypical thiazolidine μ‑opioid receptor positive allosteric modulator (PAM) validated for GPCR allostery and biased signaling research. Unlike orthosteric agonists, it lacks intrinsic agonist activity and exhibits probe‑dependent, functionally selective potentiation of G protein over β‑arrestin, with EC50 8.9 µM (cAMP) / 3 µM (β‑arrestin). In vivo, it enhances opioid analgesia without exacerbating respiratory depression or constipation. Subtype‑selective—inactive at δ‑OR/κ‑OR—this benchmark scaffold is essential for SAR and analgesic development programs.

Molecular Formula C16H15BrClNO3S2
Molecular Weight 448.8 g/mol
CAS No. 313669-88-4
Cat. No. B1667243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986122
CAS313669-88-4
SynonymsBMS-986122;  BMS 986122;  BMS986122.
Molecular FormulaC16H15BrClNO3S2
Molecular Weight448.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl)Br
InChIInChI=1S/C16H15BrClNO3S2/c1-22-15-7-2-11(10-14(15)17)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3
InChIKeyPNGJPVDGZNPZHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-986122 (CAS 313669-88-4) Compound Profile and Procurement Relevance


BMS-986122 is a positive allosteric modulator (PAM) of the mu-opioid receptor (μ-OR) characterized by the thiazolidine scaffold [1]. It acts via an allosteric site distinct from the orthosteric binding pocket, exhibiting no intrinsic agonist activity at endogenously expressed receptor levels [2]. This compound is utilized exclusively for research applications exploring GPCR allostery, biased signaling, and the development of next-generation analgesics with potentially improved therapeutic windows [3].

Why Orthosteric Agonists Cannot Substitute for BMS-986122 in Allosteric Mechanism Research


Substituting BMS-986122 with an orthosteric μ-opioid agonist (e.g., morphine, DAMGO) or even a structurally similar but functionally distinct PAM fundamentally alters experimental outcomes. Orthosteric agonists directly activate the receptor, inducing full downstream signaling cascades including robust G protein activation and β-arrestin recruitment, which confounds studies of allosteric modulation. BMS-986122, in contrast, lacks intrinsic agonist activity and exerts probe-dependent effects that vary with the orthosteric ligand's efficacy [1]. Furthermore, its functional selectivity for G protein activation over β-arrestin recruitment [2] is a critical differentiator not shared by orthosteric ligands or PAMs targeting other opioid receptor subtypes [3].

Quantitative Differential Evidence for BMS-986122 vs. Structural and Functional Comparators


Potency in β-Arrestin Recruitment vs. BMS-986121

BMS-986122 exhibits an EC50 of 3 μM for enhancing β-arrestin recruitment stimulated by 20 nM endomorphin-I, compared to an EC50 of 1 μM for BMS-986121 under identical assay conditions [1][2].

β-arrestin recruitment μ-opioid receptor PAM potency

Adenylyl Cyclase Inhibition Potency vs. β-Arrestin Recruitment

BMS-986122 potentiates endomorphin-I-induced inhibition of forskolin-stimulated adenylyl cyclase activity with an EC50 of 8.9 μM, which is approximately 3-fold less potent than its effect on β-arrestin recruitment (EC50 = 3 μM) in the same cellular background .

adenylyl cyclase cAMP inhibition G protein signaling

G Protein Activation Enhancement vs. β-Arrestin Recruitment Bias

BMS-986122 enhances G protein activation to a greater extent than β-arrestin recruitment in CHO cells expressing human μ-opioid receptors [1]. This contrasts with orthosteric agonists like morphine, which activate both pathways proportionally, and with BMS-986121, for which comparable bias data is not reported.

G protein activation β-arrestin biased signaling

Selectivity Profile: μ-OR vs. δ-OR and κ-OR

BMS-986122 is selective for the μ-opioid receptor and has no detectable PAM activity at the closely related δ-opioid receptor [1]. In contrast, the δ-OR PAM BMS-986187 exhibits an EC50 of 0.03 μM at δ-OR and no observable PAM activity at μ-OR , demonstrating the receptor subtype specificity of these allosteric modulators.

opioid receptor selectivity μ-opioid receptor δ-opioid receptor

In Vivo Antinociceptive Efficacy with Reduced Side Effects vs. Morphine

In mouse models, BMS-986122 at an effective antinociceptive dose (10 mg/kg, i.p.) produces significantly less severe adverse effects—constipation, respiratory depression, and conditioned place preference—compared to an equi-effective dose of morphine (3 mg/kg, i.p.) [1]. Additionally, BMS-986122 enhances the antinociceptive effects of morphine, methadone, and fentanyl without promoting these side effects [2].

in vivo antinociception side effect profile therapeutic index

Probe Dependence: Differential Modulation of Full vs. Partial Agonists

BMS-986122 enhances the binding affinity and potency of full agonists (e.g., DAMGO) without altering maximal effect, whereas for partial agonists like morphine, it increases maximal G protein stimulation without affecting potency or binding affinity [1]. This probe-dependent behavior is a hallmark of allosteric modulators and is not observed with orthosteric ligands.

probe dependence allosteric modulation agonist efficacy

BMS-986122: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Mechanistic Studies of GPCR Allostery and Biased Signaling

Given its well-characterized probe dependence and functional selectivity for G protein activation over β-arrestin recruitment, BMS-986122 is ideally suited for dissecting the molecular mechanisms of allosteric modulation at the μ-opioid receptor [1]. Researchers can leverage its differential effects on full vs. partial agonists to explore the conformational dynamics underlying biased signaling [2].

Preclinical Development of Safer Analgesics and Opioid-Sparing Strategies

The in vivo demonstration of antinociception with reduced side effects positions BMS-986122 as a critical tool compound for evaluating the therapeutic potential of μ-PAMs [1]. Its ability to enhance the efficacy of clinical opioids like morphine and fentanyl without exacerbating adverse effects supports its use in studies of combination therapies aimed at lowering opioid doses [2].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

As the prototypical thiazolidine μ-PAM scaffold, BMS-986122 serves as the benchmark for SAR studies. Its well-defined EC50 values in β-arrestin (3 μM) and adenylyl cyclase (8.9 μM) assays provide a baseline for evaluating novel analogs [1]. The 33-analog study demonstrates the scaffold's tractability for lead optimization efforts aimed at improving potency and drug-like properties [2].

Selective μ-Opioid Receptor Pharmacology in Mixed-Receptor Systems

The absence of detectable PAM activity at δ-OR and κ-OR makes BMS-986122 an essential reagent for experiments requiring unambiguous attribution of effects to μ-opioid receptor modulation [1]. This is particularly valuable in native tissues or complex systems where multiple opioid receptor subtypes are co-expressed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-986122

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.